Bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate
Overview
Description
Bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate, also known as Rh-Diene, is a highly reactive and versatile catalyst used in organic chemistry. It is a complex of rhodium with triphenylphosphine and tetrafluoroborate, which is used as a catalyst for a variety of organic reactions. Rh-Diene has been widely used in many scientific research applications due to its unique properties and advantages.
Scientific Research Applications
Mechanisms and Asymmetric Homogeneous Hydrogenation
- Bicyclo[2.2.1]hepta-2,5-diene, when combined with rhodium and triphenylphosphane, plays a significant role in asymmetric homogeneous hydrogenation. These components react with hydrogen in polar solvents, leading to the formation of solvated dihydrides or solvates. The stability of these products depends on the structure of the phosphine ligand, highlighting the intricate balance between ligand design and catalytic activity (Brown et al., 1981).
Catalytic Activity in Asymmetric Addition
- The catalytic prowess of rhodium complexes is further demonstrated in the asymmetric addition of phenylboronic acid to cyclic enones and N-sulfonylimines. New C2-symmetric bicyclo[2.2.1]hepta-2,5-dienes bearing methyl and phenyl substituents have shown high activity and enantioselectivity, underscoring the potential of these complexes in synthesizing enantiomerically pure compounds (Berthon-Gelloz & Hayashi, 2006).
Development and Application of Chiral Ligands
- Enantiopure bicyclo[2.2.1]heptane derivatives, synthesized through diastereoselective reactions and used in rhodium-catalyzed asymmetric hydrogenations, serve as chiral ligands. These studies reveal the nuanced interplay between ligand structure and catalytic selectivity, contributing to the development of more effective asymmetric synthesis methods (Morimoto, Yamazaki, & Achiwa, 2004).
Structural and Spectroscopical Characterization
- The synthesis and characterization of rhodium(I) complexes with bicyclo[2.2.1]hepta-2,5-diene ligands offer insights into the reactivity of these complexes towards N-, P-, and O-donors. This research contributes to the understanding of the structural properties that influence the reactivity and stability of metal complexes in various catalytic processes (Pettinari et al., 1998).
Novel Ligand Synthesis for Asymmetric Catalysis
- Innovations in ligand design, such as the synthesis of novel chiral diene ligands based on the bicyclo[2.2.1]heptadiene skeleton, underscore the importance of ligand architecture in achieving high enantioselectivity in rhodium-catalyzed reactions. These advances open new avenues for the synthesis of chiral molecules, pivotal in the development of pharmaceuticals and fine chemicals (Sun et al., 2021).
Mechanism of Action
Target of Action
It is known that rhodium complexes are often used as catalysts in various chemical reactions .
Mode of Action
It is known that rhodium complexes can catalyze a variety of reactions, including asymmetric arylative bis-cyclization .
Biochemical Pathways
It is known that rhodium complexes can influence a variety of chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
As a catalyst, it is likely to remain largely unchanged during the reaction process .
Result of Action
The result of the compound’s action is the facilitation of chemical reactions, particularly asymmetric arylative bis-cyclization . The exact molecular and cellular effects would depend on the specific reactions being catalyzed .
Action Environment
The efficacy and stability of this compound, like many catalysts, can be influenced by various environmental factors such as temperature, pH, and the presence of other substances .
Properties
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15P.C7H8.BF4.Rh/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-7-4-3-6(1)5-7;2-1(3,4)5;/h1-15H;1-4,6-7H,5H2;;/q;;-1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABOUGZKHMKREQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1C2C=CC1C=C2.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BF4PRh- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584380 | |
Record name | bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
305367-01-5 | |
Record name | bicyclo[2.2.1]hepta-2,5-diene;rhodium;triphenylphosphane;tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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